molecular formula C13H17N5O B6441408 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2549043-91-4

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6441408
CAS No.: 2549043-91-4
M. Wt: 259.31 g/mol
InChI Key: TXJLLVDCVJRXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine” is a chemical compound that is used in organic synthesis and pharmaceutical research . It is a part of a group of medicines called ‘tyrosine kinase inhibitors’, which block enzymes known as tyrosine kinases .

Scientific Research Applications

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of many cellular processes. In drug discovery, this compound has been studied as a potential modulator of the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.

Mechanism of Action

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has been studied for its potential mechanism of action in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied as a potential inhibitor of the protein kinase CK2, by binding to the ATP-binding site of the kinase and blocking its activity. In drug discovery, this compound has been studied as a potential modulator of the G-protein coupled receptor GPR55, by binding to the receptor and activating or inhibiting its activity. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, by binding to the enzyme and blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, based on its potential mechanisms of action, this compound may have a range of effects on the body. For example, this compound may act as an inhibitor of the protein kinase CK2, which could lead to decreased cell proliferation and apoptosis. This compound may also act as a modulator of the G-protein coupled receptor GPR55, which could lead to decreased pain, inflammation, and cancer. Finally, this compound may act as an inhibitor of the enzyme dihydrofolate reductase, which could lead to decreased synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several advantages and limitations for use in laboratory experiments. One advantage is its relatively simple synthesis, which makes it easy to prepare in the laboratory. This compound also has a relatively low molecular weight, which makes it easy to handle and store. However, this compound also has several limitations. For example, this compound is not commercially available, which makes it difficult to obtain in large quantities. This compound is also a relatively new compound, and its effects on the body are not yet fully understood, which makes it difficult to predict its effects in laboratory experiments.

Future Directions

The potential applications of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine are numerous and varied, and there are many possible future directions for further research. For example, further studies could be conducted to explore the effects of this compound on different cell types and tissues. Additionally, studies could be conducted to investigate the mechanism of action of this compound in more detail. Finally, studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a drug for the treatment of diseases.

Synthesis Methods

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is synthesized through a seven-step reaction sequence. The first step involves the reaction of 4-methyl-1H-pyrazol-1-yl chloride with N-methyl-2-oxazolidinone to form the intermediate 4-methyl-1H-pyrazol-1-yl N-methyl-2-oxazolidinone. This intermediate is then reacted with 4-chloro-N-(2-methyl-2-oxoethyl)pyrimidine-5-carboxamide to form this compound. The other steps involve the removal of protecting groups, the formation of the desired product, and the purification of the reaction mixture.

Properties

IUPAC Name

6-(4-methylpyrazol-1-yl)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)14-7-11-3-2-4-19-11/h5-6,8-9,11H,2-4,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLLVDCVJRXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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